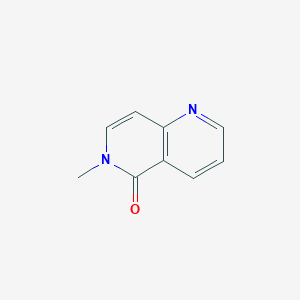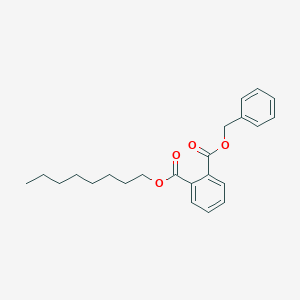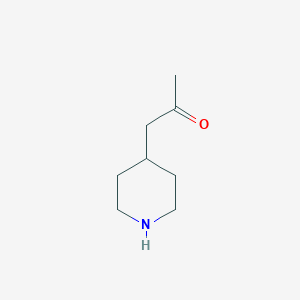
6-Methyl-1,6-naphthyridin-5-one
Descripción general
Descripción
6-Methyl-1,6-naphthyridin-5-one is a type of 1,6-naphthyridine, which is a class of nitrogen-containing heterocyclic compounds . These compounds have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a topic of interest in the field of synthetic and medicinal chemistry . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,6-naphthyridin-5-one is represented by the linear formula C9H8N2O2 . Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,6-Naphthyridines undergo various chemical reactions. For instance, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . In another example, scaffold 209 undergoes Suzuki reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (210) to give 3-(1- methyl-1H-pyrazol-4-yl)-1,6-naphthyridin-5(6H)-one (211) .Aplicaciones Científicas De Investigación
Biomedical Ligands : 1,6-Naphthyridin-2(1H)-ones, a group to which 6-Methyl-1,6-naphthyridin-5-one belongs, show potential as biomedical ligands for various receptors, offering diverse applications due to the variety of substituents and synthetic methods (Oliveras et al., 2021).
c-Met Kinase Inhibitors : The 1,6-naphthyridine motif can be effectively substituted to create new c-Met kinase inhibitors. These inhibitors have shown improved potency and activity, which is significant in cancer treatment research (Wang et al., 2013).
Cancer Chemotherapy, Antibacterials, and Antivirals : A study presented a solvent-free and catalyst-free method for the rapid synthesis of 1,6-naphthyridine derivatives. These derivatives have high yields and potential applications in cancer chemotherapy, antibacterials, and antivirals (Hameed, 2015).
Pharmaceutical and Biotechnology Industries : There is a facile method for the synthesis of 1,6-naphthyridin-2(1H)-ones and their derivatives, which finds potential applications in pharmaceutical and biotechnology industries (Singh & Lesher, 1990).
Fluorescent DNA-binding Compounds : The synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde can produce fluorescent DNA-binding compounds. These compounds exhibit strong fluorescence, which can be altered by intercalation into double-stranded DNA (Okuma et al., 2014).
Synthesis of Carbamate and Amine Prodrugs : There is a new approach to synthesize carbamate and amine prodrugs of 1,8-naphthyridin-4-one. This method may simplify intravenous (IV) preparation and oral formulation for potential cancer treatments (林昭蓉, 2006).
Anticancer Properties : Recent developments in synthetic chemistry have led to a wide range of functionalized 1,6-naphthyridines with potential anticancer properties. This highlights their importance in both synthetic and medicinal chemistry fields (Lavanya et al., 2021).
Organic Synthesis and Pharmaceutical Applications : The synthesis of 1,6- and 1,7-naphthyridines from acyclic precursors reveals potential for use in organic synthesis and pharmaceutical applications (Blanco et al., 1999).
Propiedades
IUPAC Name |
6-methyl-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-4-8-7(9(11)12)3-2-5-10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMYAWDAAMOFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480353 | |
| Record name | 6-Methyl-1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-naphthyridin-5-one | |
CAS RN |
19693-54-0 | |
| Record name | 6-Methyl-1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)

![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)




